molecular formula C24H19N5O7S2 B13432598 (E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid

(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid

Cat. No.: B13432598
M. Wt: 553.6 g/mol
InChI Key: ZIWYZGOROABSLJ-UHFFFAOYSA-N
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Description

(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, sulfonamide, and diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Diazotization: The formation of the diazenyl group is achieved through the diazotization of an aromatic amine.

    Coupling Reaction: The diazonium salt formed in the previous step is then coupled with a phenolic compound to form the azo compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide compound with antimicrobial properties.

    Azo Dyes: Compounds with similar diazenyl groups used in the dye industry.

    Benzoic Acid Derivatives: Compounds with similar benzoic acid structures used in various applications.

Uniqueness

(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H19N5O7S2

Molecular Weight

553.6 g/mol

IUPAC Name

2-hydroxy-5-[[4-[[4-(pyridin-2-ylsulfamoyl)phenyl]sulfamoyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C24H19N5O7S2/c30-22-13-8-18(15-21(22)24(31)32)27-26-16-4-9-19(10-5-16)37(33,34)28-17-6-11-20(12-7-17)38(35,36)29-23-3-1-2-14-25-23/h1-15,28,30H,(H,25,29)(H,31,32)

InChI Key

ZIWYZGOROABSLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O

Origin of Product

United States

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